molecular formula C21H18ClNO6 B284448 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate

3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate

Cat. No.: B284448
M. Wt: 415.8 g/mol
InChI Key: PZIZJYXYRHVGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate typically involves the reaction of 2-oxo-2H-chromen-3-yl carbonyl chloride with 3-aminopropyl (2-chlorophenoxy)acetate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The coumarin moiety is known to inhibit enzymes like topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival . Additionally, the compound may interfere with signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxyacetate moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other coumarin derivatives and may contribute to its potential as a therapeutic agent .

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25)

InChI Key

PZIZJYXYRHVGPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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